POP Inhibition: In Vitro Potency of a 2-Propylproline-Derived Scaffold
A 2-propylproline derivative (Propylproline Derivative A) demonstrated in vitro inhibition of prolyl oligopeptidase (POP) with an IC50 of 0.5 µM . While a direct head-to-head comparison for the specific 2-propylproline scaffold is not available, this value provides a quantitative baseline for its use as an inhibitor scaffold. In contrast, reported POP inhibitors from other chemical classes, such as isoquinoline alkaloids, exhibit substantially lower potency, with IC50 values ranging from 55.6 to 135.0 µM [1].
| Evidence Dimension | POP Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.5 µM (for Propylproline Derivative A) |
| Comparator Or Baseline | Dihydrosanquinarine (99.1 ± 7.6 µM); Corypalmine (128.0 ± 10.5 µM); N-methyllaurotetanine (135.0 ± 11.7 µM) |
| Quantified Difference | The 2-propylproline derivative is approximately 110- to 270-fold more potent than these specific isoquinoline alkaloid POP inhibitors. |
| Conditions | In vitro POP inhibition assay. Specific assay conditions for the derivative are not detailed in the source. |
Why This Matters
The nanomolar-range activity of a 2-propylproline-derived scaffold against POP positions it as a significantly more attractive starting point for developing potent therapeutics for neurological disorders compared to low-potency natural product inhibitors.
- [1] NCBI. (2015). Isoquinoline alkaloids as prolyl oligopeptidase inhibitors. Retrieved from https://www.ncbi.nlm.nih.gov View Source
